N'-[(E)-1-(3-pyridinyl)ethylidene]-2-thiophenecarbohydrazide
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Overview
Description
N’-[(E)-1-(3-pyridinyl)ethylidene]-2-thiophenecarbohydrazide is a chemical compound with the molecular formula C12H11N3OS. It is known for its unique structure, which includes a pyridine ring and a thiophene ring connected by a hydrazone linkage.
Preparation Methods
The synthesis of N’-[(E)-1-(3-pyridinyl)ethylidene]-2-thiophenecarbohydrazide typically involves the condensation reaction between 3-pyridinecarboxaldehyde and 2-thiophenecarbohydrazide. The reaction is usually carried out in the presence of an acid catalyst, such as acetic acid, under reflux conditions. The resulting product is then purified through recrystallization .
Industrial production methods for this compound are not well-documented, but the laboratory synthesis provides a foundation for potential scale-up processes. The reaction conditions, such as temperature, solvent, and catalyst concentration, can be optimized for larger-scale production.
Chemical Reactions Analysis
N’-[(E)-1-(3-pyridinyl)ethylidene]-2-thiophenecarbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, the compound has shown potential as an antimicrobial agent.
Medicine: The compound is being investigated for its potential therapeutic applications, including its role as an anti-cancer agent.
Mechanism of Action
The mechanism of action of N’-[(E)-1-(3-pyridinyl)ethylidene]-2-thiophenecarbohydrazide is not fully understood. it is believed to exert its effects through interactions with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to the inhibition of key enzymes involved in bacterial cell wall synthesis . In cancer research, the compound may induce apoptosis in cancer cells by activating specific signaling pathways .
Comparison with Similar Compounds
N’-[(E)-1-(3-pyridinyl)ethylidene]-2-thiophenecarbohydrazide can be compared with other similar compounds, such as:
2-(1-Naphthyl)-N’-[(E)-1-(3-pyridinyl)ethylidene]acetohydrazide: This compound has a similar hydrazone linkage but features a naphthalene ring instead of a thiophene ring.
N’-[(1E)-1-(3-pyridinyl)ethylidene]-2-thiophenecarbohydrazide: This compound is structurally similar but differs in the position of the pyridine ring substitution.
N’-[(1E)-1-(4-pyridinyl)ethylidene]-2-thiophenecarbohydrazide: This compound has a pyridine ring substituted at the 4-position instead of the 3-position.
The uniqueness of N’-[(E)-1-(3-pyridinyl)ethylidene]-2-thiophenecarbohydrazide lies in its specific substitution pattern and the presence of both pyridine and thiophene rings, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C12H11N3OS |
---|---|
Molecular Weight |
245.30 g/mol |
IUPAC Name |
N-[(E)-1-pyridin-3-ylethylideneamino]thiophene-2-carboxamide |
InChI |
InChI=1S/C12H11N3OS/c1-9(10-4-2-6-13-8-10)14-15-12(16)11-5-3-7-17-11/h2-8H,1H3,(H,15,16)/b14-9+ |
InChI Key |
RPZWZSYMWZPNOM-NTEUORMPSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)C1=CC=CS1)/C2=CN=CC=C2 |
Canonical SMILES |
CC(=NNC(=O)C1=CC=CS1)C2=CN=CC=C2 |
Origin of Product |
United States |
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